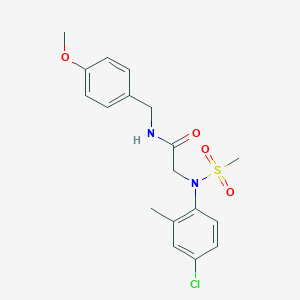![molecular formula C20H15Cl2N3O4 B258594 Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B258594.png)
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In biochemistry, this compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. In pharmacology, this compound has been found to exhibit potential as a lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and tyrosinase enzymes. In vivo studies have shown that this compound can exhibit antitumor, anti-inflammatory, and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is that it has been found to exhibit multiple activities, making it a versatile compound for various research applications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a lead compound for drug development.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action to understand its potential as a lead compound for drug development. Another direction is to explore its potential applications in other fields, such as agriculture and materials science. Additionally, the development of new synthesis methods for this compound may also be a future direction to improve its availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to new discoveries and advancements in various fields of science.
Métodos De Síntesis
The synthesis of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves a multistep process. The first step involves the reaction between 2-chlorobenzaldehyde and 4-chlorobenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with ethyl acetoacetate in the presence of a catalyst to form the pyrazoline intermediate. The final step involves the reaction of the pyrazoline intermediate with ethyl chloroformate in the presence of a base to form the desired compound.
Propiedades
Fórmula molecular |
C20H15Cl2N3O4 |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H15Cl2N3O4/c1-2-29-18(27)16-15-17(26)25(14-6-4-3-5-13(14)22)19(28)20(15,24-23-16)11-7-9-12(21)10-8-11/h3-10,15,24H,2H2,1H3 |
Clave InChI |
CMKCUMNBOZASHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
SMILES canónico |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)



![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)